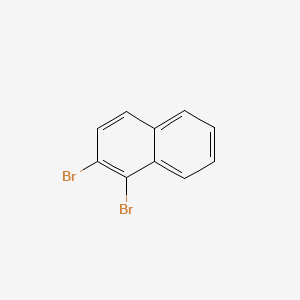

1,2-Dibromonaphthalene

描述

The exact mass of the compound this compound is 285.88158 g/mol and the complexity rating of the compound is 158. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromonaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZAUMUFTXCDBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953243 | |

| Record name | 1,2-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31153-27-2, 5438-13-1 | |

| Record name | Naphthalene, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031153272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16623 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyhalogenated Aromatic Hydrocarbons in Synthetic Chemistry

Polyhalogenated aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings that are substituted with halogen atoms. wikipedia.orgnumberanalytics.comresearchgate.net These compounds, which include well-known examples like naphthalene (B1677914), anthracene, and phenanthrene, are often formed from the incomplete combustion of organic materials. wikipedia.orgnumberanalytics.com PAHs are generally stable molecules with high melting and boiling points. numberanalytics.com

In the realm of synthetic chemistry, polyhalogenated aromatic hydrocarbons are of significant interest due to their diverse chemical properties and reactions. numberanalytics.comrsc.org They serve as versatile building blocks for creating more complex molecules with specific functionalities. rsc.orgsmolecule.com The presence of halogen atoms on the aromatic rings allows for a variety of chemical transformations, making them valuable precursors in the synthesis of new materials. numberanalytics.comrsc.org The ability to functionalize PAHs through reactions like electrophilic substitution and cycloaddition enables the creation of novel aromatic compounds with potential applications in materials science and pharmacology. numberanalytics.com

Overview of Naphthalene Halogenation Regioselectivity

The halogenation of naphthalene (B1677914) is more complex than that of benzene, with the 1-position being the most reactive site for substitution. libretexts.org The regioselectivity of this reaction, meaning which positions on the naphthalene ring the halogen atoms will preferentially bond to, is influenced by several factors.

Electrophilic substitution reactions on naphthalene favor the 1-position because the intermediate carbocation is more stable. libretexts.org This is due to the positive charge being distributed over two positions while maintaining a complete aromatic ring. libretexts.org However, the specific outcome of a halogenation reaction can be directed by the choice of reagents and reaction conditions. For instance, the bromination of naphthalene with bromine over a KSF clay catalyst can lead to the formation of 1,2,4,6-tetrabromonaphthalene. cardiff.ac.ukresearchgate.net In contrast, photobromination with molecular bromine can yield 1,3-dibromonaphthalene (B1599896) after a dehydrobromination step. rsc.org The use of different catalysts and reaction pathways allows chemists to selectively synthesize various dibromonaphthalene isomers. cardiff.ac.ukresearchgate.netrsc.org

Importance of 1,2 Dibromonaphthalene As a Synthetic Synthon and Research Target

Direct Bromination Approaches and Regioselectivity Control

Direct bromination of naphthalene is a primary route to obtaining dibromonaphthalenes. However, controlling the position of the second bromine atom is complex, leading to a mixture of products. The regioselectivity is highly dependent on the catalysts and reaction conditions employed.

The use of structured solid catalysts, such as clays (B1170129) and silica-aluminas, has been investigated to influence the regioselectivity of naphthalene dibromination. mdpi.comresearchgate.net These materials can provide shape-selective environments or acidic sites that direct the electrophilic attack of bromine.

Research has shown that acidic amorphous silica-alumina catalysts, like Synclyst 13, promote the rapid formation of 1,4-dibromonaphthalene (B41722) in high yields. mdpi.comresearchgate.net For instance, the reaction of naphthalene with two mole equivalents of bromine over Synclyst 13 in dichloromethane (B109758) (DCM) can yield 1,4-dibromonaphthalene with 91% isolated yield. mdpi.com

In contrast, calcined Montmorillonite KSF clay, a type of bentonite, shows different selectivity. mdpi.comresearchgate.net Under short reaction times (e.g., 45 minutes), KSF clay favors the formation of 1,5-dibromonaphthalene (B1630475), although it is part of a mixture with the 1,4-isomer. mdpi.com With a short reaction time, pure 1,5-dibromonaphthalene could be isolated in a 40% yield. mdpi.com Longer reaction times, however, lead to equilibration of the isomers, with the thermodynamically more stable 1,4-isomer becoming the predominant product in all cases. mdpi.comresearchgate.net The mechanism may involve more complex pathways than simple electrophilic substitution, possibly including radical reactions or bromine addition catalyzed by the KSF clay. cardiff.ac.uk

Further studies on the polybromination of naphthalene using four mole equivalents of bromine over KSF clay resulted in the formation of 1,2,4,6-tetrabromonaphthalene as the major product (92% yield), which is a precursor for other isomers but not a direct route to this compound via simple dibromination. cardiff.ac.ukresearchgate.net

| Catalyst | Reaction Time | Major Dibromo-Isomer | Isolated Yield | Reference |

|---|---|---|---|---|

| Synclyst 13 | 6 hours | 1,4-Dibromonaphthalene | 91% | mdpi.com |

| Montmorillonite KSF Clay (calcined) | 45 minutes | 1,5-Dibromonaphthalene | 40% | mdpi.com |

Reaction parameters such as temperature, solvent, and reaction time significantly impact the distribution of isomers in naphthalene bromination. mdpi.comresearchgate.net In the absence of a catalyst, the dibromination of naphthalene with bromine in dichloromethane (DCM) at 25°C is slow and produces mainly 1-bromonaphthalene initially. mdpi.com Over extended periods (72 hours), a mixture containing 1,4-dibromonaphthalene (20%) is formed. mdpi.com

The choice of solvent also plays a crucial role. When testing various solvents with an acidic amorphous silica-alumina catalyst, the highest yield (82%) of 1,4-dibromonaphthalene was achieved using n-hexane. mdpi.com

Temperature is another critical factor. The bromination of liquid naphthalene without a catalyst between 85°C and 215°C shows that the amount of 2-bromonaphthalene (B93597) formed increases with temperature. researchgate.net In the gas phase, the amount of 2-bromonaphthalene increases rapidly with temperature between 300°C and 500°C. researchgate.net The bromination of 1-bromonaphthalene at very low temperatures (–30°C) in DCM for 48 hours can produce a high yield of 1,4-dibromonaphthalene (90%). mdpi.com

| Reactant | Conditions | Major Product(s) | Yield/Ratio | Reference |

|---|---|---|---|---|

| Naphthalene | Br₂, DCM, 25°C, 72h, no catalyst | 1-Bromonaphthalene, 1,4-Dibromonaphthalene | 1,4-DBN (20%) | mdpi.com |

| 1-Bromonaphthalene | Br₂, DCM, -30°C, 48h | 1,4-Dibromonaphthalene | 90% | mdpi.comsci-hub.ru |

| Naphthalene | NBS, Acetonitrile, RT, 24h | 1-Bromonaphthalene, 1,4-Dibromonaphthalene | 95:5 ratio | tandfonline.com |

| 1-Bromonaphthalene | Br₂, CCl₄, reflux (77°C), photolytic | 1,5-Dibromonaphthalene | 80% | sci-hub.ru |

Photochemical bromination provides an alternative pathway that can lead to different products compared to thermal or catalytic methods. sci-hub.rupsu.edu The photolytic bromination of naphthalene in carbon tetrachloride can lead to the formation of 1-bromonaphthalene and 1,2,3,4-tetrabromo-1,2,3,4-tetrahydronaphthalene. psu.edu

A notable application of photobromination is in the synthesis of specific isomers from substituted naphthalenes. For example, the photobromination of 1-bromonaphthalene in refluxing carbon tetrachloride (77°C) selectively yields 1,5-dibromonaphthalene in 80% yield. sci-hub.ru In contrast, conducting the same reaction at a lower temperature (–30°C) leads to addition products, specifically trans,cis,trans- and trans,trans,trans-1,2,3,4,5-pentabromo-1,2,3,4-tetrahydronaphthalene. sci-hub.ru

Indirect Synthetic Routes via Precursor Transformation

Indirect methods, which involve the chemical transformation of a precursor molecule, offer powerful strategies for synthesizing specific dibromonaphthalene isomers that are difficult to obtain through direct bromination.

This two-step approach involves the bromination of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), followed by dehydrobromination to introduce double bonds and form the aromatic naphthalene ring system.

Photolytic bromination of tetralin with an excess of bromine (4.5 mole equivalents) in carbon tetrachloride yields 1,1,4,4-tetrabromo-1,2,3,4-tetrahydronaphthalene in 92% yield. mdpi.comresearchgate.netcardiff.ac.uk Subsequent double dehydrobromination of this intermediate using potassium tert-butoxide in tetrahydrofuran (B95107) affords 1,4-dibromonaphthalene in a high yield of 95%. mdpi.comresearchgate.net

Similarly, photobromination of naphthalene itself can produce α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene in 90% yield. The dehydrobromination of this tetrabromide with potassium tert-butoxide results in the formation of 1,3-dibromonaphthalene (B1599896) in 88% yield. researchgate.netchemicalbook.com Another indirect route involves the dehydrobromination of pentabromotetrahydronaphthalene derivatives. Treatment of trans,trans,trans-1,2,3,4,5-pentabromo-1,2,3,4-tetrahydronaphthalene with potassium tert-butoxide gives 1,3,5-tribromonaphthalene, not a dibromo-isomer. cardiff.ac.uk

Proto-debromination is a regioselective method that involves the removal of specific bromine atoms from a polybrominated naphthalene precursor. This technique is particularly useful for synthesizing isomers that are not readily accessible by other means.

A key example is the synthesis of 2,6-dibromonaphthalene (B1584627). The process starts with the polybromination of naphthalene with four mole equivalents of bromine over KSF clay, which produces a crude mixture rich in 1,2,4,6-tetrabromonaphthalene. cardiff.ac.ukresearchgate.netarkat-usa.org This crude product is then treated with n-butyllithium (n-BuLi) at a low temperature. The n-BuLi selectively removes the bromine atoms at the α-positions (positions 1 and 4). cardiff.ac.uk Using two mole equivalents of n-BuLi results in the regioselective formation of 2,6-dibromonaphthalene, which can be isolated in an 82% yield after crystallization. cardiff.ac.ukresearchgate.netcardiff.ac.uk

| Precursor | Reagent | Product | Isolated Yield | Reference |

|---|---|---|---|---|

| Crude Tetrabromonaphthalene (mainly 1,2,4,6-isomer) | n-Butyllithium (2 mole equiv.) | 2,6-Dibromonaphthalene | 82% | cardiff.ac.ukresearchgate.net |

Nucleophilic Aromatic Substitution Reactions of Bromine Substituents

The bromine atoms on the this compound ring system are susceptible to replacement by nucleophiles, a process known as nucleophilic aromatic substitution (SNAг). smolecule.com This class of reactions provides a versatile pathway for the synthesis of a wide array of substituted naphthalene derivatives.

Scope and Limitations with Various Nucleophiles

The success of nucleophilic aromatic substitution on this compound is highly dependent on the nature of the attacking nucleophile. smolecule.com Strong nucleophiles are generally required to displace the bromide ions. The reaction of 2,3-dibromonaphthalene-1,4-dione, a related compound, with pyridyl amines demonstrates the complexity of these reactions, leading to the formation of aminonaphthoquinone derivatives. espublisher.comespublisher.com

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful methods for the substitution of bromine atoms in dibromonaphthalenes. beilstein-journals.org These reactions tolerate a wide range of functional groups on the incoming nucleophile, significantly expanding the scope of accessible derivatives. For instance, the reaction of 1,8-dibromonaphthalene (B102958) with arylboronic acids in the presence of a palladium catalyst and a suitable base yields fluoranthene (B47539) derivatives. beilstein-journals.org However, the efficiency of these coupling reactions can be influenced by steric hindrance, with bulky substituents sometimes leading to lower yields.

The table below summarizes the scope of nucleophilic substitution on dibromonaphthalene derivatives with various nucleophiles.

| Nucleophile Type | Reagent Example | Product Type | Reaction Conditions | Notes |

| Amines | (Pyridine-2-yl)methanamine | Aminonaphthoquinones | Varies | Reaction with 2,3-dibromonaphthalene-1,4-dione |

| Boronic Acids | 4-Ethoxybenzeneboronic acid | Arylated naphthalenes | Pd catalyst, base | Suzuki-Miyaura coupling |

| Thiols | Sodium Sulfide (B99878) (Na2S) | Naphthalene thiols | High temperature, NMP | Direct substitution |

| Alkoxides | Sodium methoxide | Methoxy naphthalenes | Copper-assisted | Nucleophilic substitution |

Influence of Reaction Conditions on Product Formation

Reaction conditions play a pivotal role in dictating the outcome of nucleophilic substitution reactions on this compound and its isomers. Temperature, solvent, and the choice of catalyst and base are all critical parameters that can be tuned to favor the formation of a desired product. smolecule.com

In palladium-catalyzed cross-coupling reactions, the selection of the ligand and base is crucial for achieving efficient coupling and minimizing side reactions. For example, in the synthesis of fluoranthenes from 1,8-dibromonaphthalene, potassium pivalate (B1233124) (KOPiv) was found to be a more effective base than cesium carbonate or potassium carbonate. beilstein-journals.org The reaction temperature also has a significant impact, with lower temperatures sometimes leading to incomplete conversion. beilstein-journals.org

The solvent can also influence the reaction pathway. In the dibromination of naphthalene, the choice of solvent can affect the regioselectivity of the reaction. mdpi.com Furthermore, in some cases, high temperatures are required to drive the substitution to completion, as seen in the reaction with sodium sulfide to form naphthalene thiols.

Electrophilic Aromatic Substitution on the Naphthalene Core

In addition to nucleophilic substitution at the bromine-bearing carbons, this compound can also undergo electrophilic aromatic substitution (EAS) on the naphthalene ring itself. smolecule.com In this type of reaction, an electrophile attacks the electron-rich aromatic system, leading to the substitution of a hydrogen atom.

Directing Effects of Existing Bromine Atoms

The two bromine atoms already present on the naphthalene ring exert a directing effect on incoming electrophiles. Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect, which makes the aromatic ring less reactive towards electrophiles. savemyexams.com However, they are also ortho-, para-directing because they can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (the Wheland complex) formed during the attack at these positions. savemyexams.com

In the case of this compound, the situation is more complex due to the presence of two adjacent bromine atoms. The positions most activated towards electrophilic attack would be those that are ortho or para to one of the bromine atoms and not sterically hindered by the other. The α-positions (positions 1, 4, 5, and 8) of naphthalene are generally more reactive towards electrophilic substitution than the β-positions (positions 2, 3, 6, and 7). researchgate.net Therefore, electrophilic attack on this compound would be expected to occur at the available α-positions, such as positions 4 and 5.

The table below outlines the expected directing effects of the bromine atoms in this compound.

| Position of Electrophilic Attack | Activating/Deactivating Effect | Directing Influence | Predicted Major Products |

| 3-position | Deactivated | Meta to both bromines | Minor product |

| 4-position | Deactivated but resonance stabilized | Para to the C1-Br | Possible major product |

| 5-position | Deactivated but resonance stabilized | Ortho to the C1-Br and Para to the C2-Br (in the other ring) | Possible major product |

| 6, 7, 8-positions | Deactivated | Varies | Minor products |

Halogen Dance and Isomerization Pathways

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring. wikipedia.org This process typically occurs under basic conditions and proceeds through a series of deprotonation and halogenation steps. wikipedia.org While not extensively documented for this compound specifically, the principles of the halogen dance reaction are applicable.

An interesting acid-induced halogen dance has been reported for 1,8-dibromonaphthalene. nih.gov The steric repulsion between the two bromine atoms at the peri-positions distorts the naphthalene ring, facilitating a 1,2-migration of a bromine atom to yield 1,7-dibromonaphthalene (B1609875) when treated with a strong acid like trifluoromethanesulfonic acid. wikipedia.orgnih.gov This reaction is believed to proceed through an ipso-protonation followed by a rearrangement via a bromonium ion transition state. nih.govacs.org

This type of isomerization pathway highlights the potential for this compound to rearrange into other dibromonaphthalene isomers under specific conditions, which could have significant implications for its reactivity and the distribution of products in a given reaction.

Thermal and Chemical Decomposition Mechanisms

Under forcing conditions, such as high temperatures, this compound can undergo decomposition. smolecule.com The thermal decomposition of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond. In the case of this compound, this could lead to the formation of bromonaphthalene radicals and bromine radicals. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and polymerization, ultimately leading to a complex mixture of products.

A study on the thermal decomposition of 1,2-dibromopropane (B165211) revealed that the main products were bromopropenes and hydrogen bromide, formed through both unimolecular elimination and radical-chain processes. rsc.org While a different system, it provides insight into the types of reactions that might occur during the thermal decomposition of this compound.

Chemical decomposition can be induced by strong reagents. For instance, treatment with certain reducing agents can lead to debromination. The monodebromination of dibromonaphthalene compounds can be achieved using molecular hydrogen in the presence of a catalyst or by using nascent hydrogen generated in situ. google.com The reaction temperature for such processes can vary widely, from the melting point of the starting material up to its decomposition point. google.com

The table below summarizes potential decomposition pathways for this compound.

| Decomposition Type | Conditions | Potential Products | Mechanism |

| Thermal Decomposition | High temperatures | Hydrogen bromide, smaller organic fragments | Radical chain reactions, elimination |

| Chemical Decomposition (Reductive) | Reducing agents (e.g., H2/catalyst) | Monobromonaphthalenes, Naphthalene | Debromination |

Advanced Spectroscopic Characterization of 1,2 Dibromonaphthalene

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure.

The vibrational spectrum of 1,2-Dibromonaphthalene (B1633997) is characterized by several key modes of vibration. A molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for linear molecules). georgetown.edu These include stretching and bending vibrations of the various bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region.

C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene (B1677914) rings give rise to a series of bands in the 1650-1400 cm⁻¹ region. These are often strong in the Raman spectrum.

C-Br Stretching: The C-Br stretching modes are expected at lower frequencies, typically in the range of 650-500 cm⁻¹. However, for dihalonaphthalenes, these modes can be strongly coupled with the skeletal modes of the naphthalene ring, making a definitive assignment challenging.

In-Plane and Out-of-Plane Bending: The C-H in-plane and out-of-plane bending vibrations occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending modes is often characteristic of the substitution pattern on the aromatic ring.

Table 3: General Characteristic Vibrational Modes for Dibromonaphthalenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C-C Stretch (Ring) | 1650 - 1400 | IR, Raman |

| C-H In-Plane Bend | 1300 - 1000 | IR |

| C-H Out-of-Plane Bend | 900 - 650 | IR (often strong) |

| C-Br Stretch | 650 - 500 | IR, Raman |

Comparing the vibrational spectra of this compound in the gas phase versus a condensed phase (liquid or solid) reveals the effects of intermolecular interactions.

In the gas phase , molecules are relatively isolated, and their IR spectra can exhibit fine rotational-vibrational structure (P, Q, and R branches). astrochem.org The observed absorption bands are narrow.

In the condensed phase (solid state or in a matrix), these fine structures disappear. astrochem.orgyoutube.com The spectral bands become significantly broader due to the variety of micro-environments each molecule experiences and interactions with neighboring molecules. youtube.com This phenomenon is known as inhomogeneous broadening. Furthermore, the band positions can shift (either to higher frequency, a blueshift, or lower frequency, a redshift) compared to the gas phase. astrochem.orgyoutube.com Studies on naphthalene have shown that interactions in the solid state lead to significant broadening and minor shifts in peak positions, typically less than 10 cm⁻¹. astrochem.org The C-H vibrational modes are generally more influenced by aggregation and clustering than the C-C skeletal modes. nasa.gov Therefore, the condensed-phase spectrum of this compound is expected to show broader bands and slight shifts in frequency relative to its gas-phase spectrum, reflecting the molecular interactions in the solid or liquid state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, like other naphthalene derivatives, is characterized by transitions within the aromatic π-electron system. The UV-Vis spectrum arises from the excitation of electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). For aromatic compounds such as naphthalene, these transitions are typically of the π → π* type.

In aromatic compounds, several distinct absorption bands can often be identified. For instance, benzene, the simplest aromatic hydrocarbon, displays two primary absorption bands around 180 nm and 200 nm, and a weaker, secondary band near 260 nm, all associated with the π-system. up.ac.za Naphthalene and its derivatives exhibit a more complex spectrum but the transitions remain fundamentally π → π* in nature. The substitution with bromine, a halogen, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to the unsubstituted naphthalene.

Table 4.3.1: Representative UV-Vis Absorption Data for Naphthalene Derivatives This table presents typical absorption maxima for related compounds to illustrate the spectral region of interest.

| Compound | Solvent | Absorption Maxima (λmax) | Transition Type |

| Naphthalene | Ethanol | 221 nm, 275 nm, 312 nm | π → π |

| 2,3-Dibromonaphthalene (B89205) | Aprotic Solvents | UV Region | π → π |

Note: The data for 2,3-Dibromonaphthalene indicates the general spectral region as specific maxima were not detailed in the referenced source. researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound is distinguished by the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution results in a characteristic pattern for ions containing bromine atoms. For the molecular ion of a dibrominated compound, a triplet of peaks will be observed: the M⁺• peak (containing two ⁷⁹Br atoms), the [M+2]⁺• peak (containing one ⁷⁹Br and one ⁸¹Br atom), and the [M+4]⁺• peak (containing two ⁸¹Br atoms), with an approximate intensity ratio of 1:2:1.

While the specific mass spectrum for this compound is not provided in the search results, the spectrum of its isomer, 2,3-Dibromonaphthalene, is available and expected to show a very similar fragmentation pattern. nist.gov The molecular weight of C₁₀H₆Br₂ is approximately 286 g/mol . The molecular ion region would therefore show peaks at m/z 284, 286, and 288.

The primary fragmentation pathway for halogenated aromatic compounds involves the sequential loss of the halogen atoms. acs.orgresearchgate.net For this compound, this would involve the loss of a bromine radical (•Br) to form a bromonaphthalene cation ([C₁₀H₆Br]⁺), which would appear as a doublet of peaks (due to the single remaining bromine atom) around m/z 205 and 207. A subsequent loss of the second bromine atom would yield the naphthalene cation ([C₁₀H₆]⁺) at m/z 126.

Table 4.4.1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound This table is based on the fragmentation pattern observed for the isomeric 2,3-Dibromonaphthalene and general principles of mass spectrometry for brominated aromatic compounds. nist.gov

| m/z (Mass/Charge Ratio) | Ion Formula | Interpretation |

| 284, 286, 288 | [C₁₀H₆Br₂]⁺• | Molecular Ion (M⁺•) cluster (1:2:1 ratio) |

| 205, 207 | [C₁₀H₆Br]⁺ | Fragment from loss of one Br atom (1:1 ratio) |

| 126 | [C₁₀H₆]⁺ | Fragment from loss of both Br atoms |

| 79, 81 | [Br]⁺ | Bromine ion |

Computational Chemistry and Theoretical Modeling of 1,2 Dibromonaphthalene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of aromatic compounds like 1,2-dibromonaphthalene (B1633997).

Optimization of Molecular Geometries and Conformations

The initial step in most computational studies involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. Methods like the B3LYP functional combined with various basis sets, such as 6-31G(d,p) or cc-pVDZ, are commonly used for geometry optimization. researchgate.netmdpi.com The resulting optimized geometry provides a foundational model for all subsequent property calculations. Studies on similar polycyclic aromatic hydrocarbons have demonstrated that DFT methods can produce geometric parameters that are in excellent agreement with experimental values. ijpsat.org The planarity of the naphthalene (B1677914) core and the orientation of the bromine atoms are critical aspects determined during optimization.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comlibretexts.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. libretexts.org For this compound, the HOMO is typically distributed over the naphthalene ring, representing the electron-donating ability, while the LUMO is also located on the ring system, indicating its capacity to accept electrons. researchgate.net The energy of this gap can be correlated with the wavelengths of light the molecule absorbs, which is measurable via UV-Vis spectroscopy. schrodinger.com Theoretical studies on related dibromonaphthalene isomers, such as 1,3-dibromonaphthalene (B1599896) and 1,4-dibromonaphthalene (B41722), have shown how the position of the bromine atoms influences the HOMO-LUMO gap and, consequently, the stability and reactivity of the molecule. researchgate.net

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-311G(d,p) | -5.11 | -2.24 | 2.87 |

| B3P86/6-311G(d,p) | -5.30 | -2.58 | 2.72 |

| PBE0/6-311G(d,p) | -5.23 | -2.17 | 3.06 |

Data adapted from a study on a comparable naphthalene derivative. rsc.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org For this compound, the MEP map would likely show negative potential around the bromine atoms due to their high electronegativity and over the π-system of the naphthalene ring. This information helps in understanding intermolecular interactions and the sites where the molecule is most likely to react. uni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge delocalization. researchgate.net In this compound, NBO analysis can quantify the polarization of the C-Br bonds and the delocalization of electron density from the bromine lone pairs into the antibonding orbitals of the naphthalene ring. This analysis provides a quantitative basis for understanding the electronic effects of the bromine substituents on the aromatic system. researchgate.netfaccts.de

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and NMR chemical shifts. espublisher.com By calculating the vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a direct comparison with experimental spectra. researchgate.net Similarly, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are instrumental in confirming the molecular structure. espublisher.comscispace.com The accuracy of these predictions provides strong evidence for the correctness of the computed molecular structure and electronic environment.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry enables the modeling of chemical reaction pathways and the characterization of transition states. nih.gov A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. bath.ac.ukfiveable.me By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, providing insights into the reaction kinetics. fiveable.me For this compound, this could involve modeling its participation in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The analysis of the transition state's geometry and electronic structure reveals the mechanism of bond formation and cleavage during the reaction. umn.edu This theoretical approach is crucial for understanding reaction mechanisms and for designing new synthetic routes. nih.govumn.edu

In Silico Assessment for Derivative Design and Property Prediction

Computational chemistry and theoretical modeling serve as powerful tools for the in silico—or computer-based—assessment of molecules, enabling the design of novel derivatives and the prediction of their properties before their actual synthesis. This approach accelerates materials discovery by systematically screening potential candidates and providing deep insights into structure-property relationships. For compounds like this compound, these computational methods are invaluable for designing derivatives with tailored electronic, optical, and physicochemical characteristics for specific applications in materials science and organic electronics.

In silico screening allows for the rapid evaluation of a large number of designed derivatives against a set of desired properties. This avoids the costly and time-consuming synthesis of unpromising compounds. nih.govosti.gov Properties that can be reliably predicted include electronic absorption spectra, charge transport characteristics, and even thermodynamic stability. For example, computational screening of naphthalene diimide (NDI) derivatives, which share the core naphthalene structure, has been used to identify candidates with high charge-carrier mobilities, a key parameter for organic field-effect transistors (OFETs). mdpi.com This is achieved by calculating properties such as intermolecular transfer integrals and non-local electron-phonon coupling (NLEPI), which are indicative of how efficiently charge can move through the crystalline material. mdpi.com

A key aspect of this predictive power lies in the ability to model intermolecular interactions and molecular packing in the solid state, which are crucial for the performance of organic electronic materials. amazonaws.com Car–Parrinello Molecular Dynamics (CPMD) simulations can be employed to understand the dynamic behavior of molecules and the influence of substituents on properties like intramolecular hydrogen bonding. mdpi.com

Detailed research findings from computational studies on related naphthalene derivatives illustrate the power of this approach. A study on naphthalene diimide derivatives used a Raman-based in silico screening method to identify the most promising candidates for high-mobility organic semiconductors. The study calculated various properties to predict dynamic disorder and charge transport efficiency.

Table 1: In Silico Screening Data for Selected Naphthalene Diimide (NDI) Derivatives

| Derivative | R-Value (Normalized) | Largest Transfer Integral (J, meV) | NLEPI (L, meV) |

|---|---|---|---|

| NDI-Et | 1.13 | 114 | 22 |

| NDI-Prop | 1.09 | 102 | 21 |

| NDI-But | 0.94 | 118 | 21 |

| NDI-CHex | 1.00 | 126 | 23 |

This table is generated based on data from a study on NDI derivatives to illustrate the type of predictive data obtained through in silico assessment. mdpi.com The R-value relates to dynamic disorder; lower values are desirable.

Applications of 1,2 Dibromonaphthalene in Advanced Materials and Organic Synthesis Research

Building Block for Complex Organic Molecular Architectures

1,2-Dibromonaphthalene (B1633997) serves as a versatile and crucial building block in the field of organic synthesis, providing a foundational scaffold for the construction of intricate and functionally complex organic molecules. Its utility stems from the presence of two bromine atoms on adjacent carbons of the naphthalene (B1677914) core, which act as reactive handles for a variety of chemical transformations. This arrangement allows for the strategic introduction of diverse functional groups, enabling the synthesis of a wide array of more complex molecular structures with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

The two bromine atoms of this compound are amenable to substitution through palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille reactions are prominently utilized.

The Suzuki-Miyaura coupling reaction involves the reaction of the dibromonaphthalene with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely favored due to the commercial availability and relatively low toxicity of the boronic acid reagents. fishersci.co.uk The general catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The reactivity of the halide in Suzuki-Miyaura coupling typically follows the order I > Br > Cl, making dibromonaphthalenes suitable substrates. fishersci.co.uk

The Stille reaction , on the other hand, employs organotin compounds (organostannanes) as the coupling partners. sci-hub.ruorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, it is catalyzed by palladium and is effective for creating sp²-sp² carbon-carbon bonds, which are essential for constructing conjugated systems. sci-hub.rulibretexts.org The mechanism also involves oxidative addition, transmetalation, and reductive elimination. libretexts.org While organostannanes are stable and the reaction conditions are generally mild, their toxicity is a significant drawback compared to the organoboron reagents used in the Suzuki-Miyaura coupling. organic-chemistry.org

The regioselectivity of these cross-coupling reactions on dibromonaphthalenes is a critical aspect, as the two bromine atoms can exhibit different reactivities. For instance, in unsymmetrical dibromonaphthalenes containing both an α- and a β-bromo substituent (like 1,7-dibromonaphthalene), reactions can be directed to a specific position. Transition metal-catalyzed cross-coupling reactions often proceed preferentially at the less sterically hindered β-position. nih.govacs.orgacs.org This selectivity allows for the stepwise and controlled introduction of different functional groups, leading to the synthesis of unsymmetrical naphthalene derivatives.

Synthesis of Substituted Naphthalene Derivatives for Functional Materials

The ability to functionalize the naphthalene core via cross-coupling reactions makes this compound a valuable precursor for a variety of functional materials. By choosing appropriate coupling partners, researchers can synthesize a vast range of substituted naphthalene derivatives with specific electronic and photophysical properties. nih.govd-nb.info

These derivatives are integral to the development of advanced materials with applications in diverse fields. For example, the synthesis of polycyclic aromatic hydrocarbons (PAHs) can be achieved through annulation strategies starting from dibromonaphthalenes. rsc.orgacs.org These larger, π-conjugated systems are of significant interest for their potential use in organic electronics and optoelectronics.

Furthermore, the introduction of specific substituents can be used to fine-tune the properties of the resulting materials. For instance, attaching electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, which is crucial for designing materials for organic electronic devices. The synthesis of such tailored molecules is a cornerstone of modern materials science research.

Development of Organic Electronic and Photonic Devices

The unique electronic properties of naphthalene-based molecules make them attractive candidates for use in organic electronic and photonic devices. This compound, as a key starting material, plays a foundational role in the synthesis of the active components for these technologies. smolecule.com

Precursor for Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of an OFET is largely determined by the charge-transport characteristics of the organic semiconductor used as the active layer. google.com Naphthalene derivatives, synthesized from precursors like dibromonaphthalenes, are being actively investigated as high-performance organic semiconductors. rsc.orgresearchgate.netrsc.org

For instance, naphthalene diimides (NDIs), which can be synthesized from dibromonaphthalene precursors, are a class of n-type organic semiconductors. rsc.orgresearchgate.netacs.org The introduction of bromine atoms onto the naphthalene core in these NDIs can influence their electronic properties and packing in the solid state, which in turn affects the charge carrier mobility of the resulting OFETs. Research has shown that the presence of alkylthienyl groups on naphthalene bisimides can lower the LUMO level, making them excellent candidates for n-channel OFETs. researchgate.net In some cases, OFETs based on naphthalene derivatives have demonstrated high charge carrier mobilities and excellent on/off ratios. rsc.org For example, single crystals of 1,5-di(anthracen-2-yl)naphthalene, synthesized from 1,5-dibromonaphthalene (B1630475), have shown mobilities as high as 8.41 cm²/V·s. ossila.com Similarly, 2,6-di(anthracen-2-yl)naphthalene, derived from 2,6-dibromonaphthalene (B1584627), has exhibited even higher mobilities of up to 19 cm²/V·s. ossila.com While these examples use different isomers, they highlight the potential of dibromonaphthalene-derived materials in high-performance OFETs.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are two other major areas where naphthalene-based materials are making a significant impact. ossila.comossila.comossila.com OLEDs generate light from electricity, while OPVs convert light into electricity. Both technologies rely on the tailored electronic and optical properties of organic semiconductors. nih.gov

In OLEDs, the color and efficiency of light emission are determined by the molecular structure of the emissive material. youtube.com Naphthalene derivatives are used to create blue, green, and red emitters. For example, 1,5-di(anthracen-2-yl)naphthalene exhibits strong blue solid-state emission. ossila.com By modifying the substitution pattern on the naphthalene core, the emission color can be tuned.

In OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. nih.gov Naphthalene-based compounds, particularly naphthalene diimides (NDIs), are explored as n-type (acceptor) materials due to their favorable electron-accepting properties. libretexts.org The performance of an OPV device, including its power conversion efficiency, is highly dependent on the energy levels and morphology of the donor and acceptor materials. The versatility in synthesizing a wide range of naphthalene derivatives from precursors like this compound allows for the systematic optimization of these properties.

Exploration in Liquid Crystal Materials for Displays, Sensors, and Photonics

The rigid and planar structure of the naphthalene core makes it an interesting component for liquid crystal materials. smolecule.com Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. ossila.com They are widely used in display technologies and are being explored for applications in sensors and photonics.

The introduction of bromine atoms on the naphthalene ring, as in this compound, and their subsequent replacement with other functional groups can be used to tune the liquid crystalline properties, such as the mesophase type, transition temperatures, and viscosity. smolecule.com For example, calamitic (rod-shaped) liquid crystals often incorporate rigid aromatic cores like naphthalene. By attaching flexible side chains to a naphthalene-based core, it is possible to induce liquid crystalline behavior. While specific research focusing solely on this compound for liquid crystals is not as prevalent as for other isomers, the general principles of molecular design for liquid crystals suggest its potential as a building block in this area.

Advanced Research Tool in Mechanistic Organic Chemistry

This compound serves as a key substrate and research tool for investigating the mechanisms of organic reactions, particularly in the realm of metal-catalyzed cross-coupling. smolecule.com The presence of two adjacent bromine atoms on the aromatic scaffold allows for sequential or selective functionalization, providing a platform to study reaction kinetics, regioselectivity, and the influence of ligand and catalyst systems on reaction outcomes.

The compound is a versatile building block for organic synthesis. smolecule.com The carbon-bromine bonds are susceptible to a variety of transformations, most notably palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. smolecule.com Researchers utilize these reactions to replace the bromine atoms with a wide array of functional groups, enabling the construction of more complex and diverse molecular architectures. smolecule.com This capability is instrumental in synthesizing targeted molecules for probing reaction pathways and understanding the intricacies of catalytic cycles. For instance, by systematically varying reaction partners and conditions, chemists can elucidate the electronic and steric effects that govern the efficiency and selectivity of carbon-carbon bond formation.

Below is a table illustrating the application of dibromonaphthalene compounds in well-known coupling reactions, which are fundamental to mechanistic studies and synthetic chemistry.

Table 1: Representative Coupling Reactions Involving Dibromonaphthalene Scaffolds

| Reaction Name | Reactants | Catalyst System (Example) | Product Type | Research Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Dibromonaphthalene, Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Ba(OH)₂) | Diaryl-naphthalene | Synthesis of substituted polyaromatics, study of catalyst efficiency and tolerance. researchgate.net |

| Sonogashira Coupling | Dibromonaphthalene, Terminal Alkyne | Pd-Cu catalyst (e.g., Pd(PPh₃)₂Cl₂, CuI), Base | Dialkynyl-naphthalene | Construction of conjugated systems for materials science, probing electronic properties. researchgate.net |

| Buchwald-Hartwig Amination | Dibromonaphthalene, Amine | Pd catalyst, Phosphine (B1218219) Ligand, Base | Diamino-naphthalene | Synthesis of nitrogen-containing ligands and materials, mechanistic investigation of C-N bond formation. rsc.org |

| Direct Arylation | 1,8-Dibromonaphthalene (B102958), Arene | Pd catalyst (e.g., PdCl(C₃H₅)(dppb)), Base (e.g., KOPiv) | Annulated Polyaromatic (Fluoranthene) | Investigation of C-H bond activation and functionalization mechanisms. beilstein-journals.org |

While many studies focus on more symmetrical isomers, the principles derived from their reactions are often applicable to understanding the potential reactivity of this compound. The study of its reactions contributes to the broader knowledge base of how halogenated aromatic compounds behave in transformative chemical processes. smolecule.com

Utilization in Coordination Chemistry and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. espublisher.comnih.gov The properties of these materials, such as porosity, stability, and catalytic activity, are dictated by the geometry of the metal centers and the structure of the organic linkers. Dibromonaphthalene derivatives are explored as potential precursors for ligands in this field. Through substitution reactions, the bromine atoms can be replaced with coordinating groups like carboxylates or pyridyls, which can then bind to metal ions. frontiersin.org

Although specific examples detailing the use of this compound itself as a direct ligand or precursor for MOF synthesis are not prominent in the literature, related isomers are widely used. For example, naphthalene-2,6-dicarboxylate is a common linker used to synthesize a variety of MOFs with interesting properties, including fluorescence sensing. frontiersin.org Similarly, ligands derived from 2,7-dibromonaphthalene (B1298459) have been synthesized for use in highly effective palladium catalysts. rsc.org Research on a related compound, 2,3-dibromonaphthalene-1,4-dione, has shown that it can react with pyridyl amines to create molecules that act as selective sensors for metal ions like Hg²⁺ and Ni²⁺, demonstrating the principle of using functionalized naphthalenes to engage in coordination with metals. espublisher.com

The potential application of this compound in this area lies in its ability to be converted into asymmetric or chiral ligands. Such ligands are of high interest in coordination chemistry for creating catalysts for asymmetric synthesis or for building chiral MOFs, which have applications in enantioselective separation and sensing.

Precursor in the Synthesis of Biologically Active Naphthalene Derivatives

The naphthalene core is a structural motif found in numerous natural products and pharmaceutically valuable compounds. researchgate.net Consequently, functionalized naphthalenes like the dibromo-isomers are important intermediates in medicinal chemistry and drug discovery. They serve as starting points for building more complex molecules with potential biological activity. For instance, 1,4-dibromonaphthalene (B41722) is cited as a useful intermediate for synthesizing derivatives with a wide range of biological effects, including enzyme-inhibitory, antifungal, antibacterial, and anticancer properties. ossila.com

While direct applications of this compound as a precursor to specific, well-known biologically active compounds are not extensively documented, its chemical reactivity makes it a plausible starting material for such endeavors. The ability to perform selective cross-coupling reactions at the C1 and C2 positions allows for the introduction of pharmacophores and other functional groups that can interact with biological targets.

A relevant study demonstrated that reacting 2,3-dibromonaphthalene-1,4-dione, a closely related quinone derivative, with aminopyridines leads to the formation of 2-amino-3-bromonaphthalene-1,4-dione. espublisher.com This product was shown to be an efficient and selective sensor for mercury (Hg²⁺) and nickel (Ni²⁺) ions, which is a significant application in the context of biological systems and environmental monitoring. espublisher.com This highlights how brominated naphthalene scaffolds can be modified to create molecules with specific recognition properties, a key principle in the design of bioactive agents and probes.

Table 2: Synthesis of a Metal Ion Sensor from a Naphthalene Derivative

| Starting Material | Reagent | Product | Application |

|---|

Application in Analytical Methodologies as Internal Standards

In quantitative analytical chemistry, particularly in chromatography techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), an internal standard is a substance added in a constant amount to samples, calibration standards, and blanks. scioninstruments.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte but is not present in the original sample and does not interfere with the analysis of other components.

While the use of an internal standard is a common practice to improve the precision and accuracy of analytical methods, there is a lack of specific, documented applications of This compound for this purpose. In contrast, the isomeric compound 1,4-dibromonaphthalene is well-documented as an internal standard in several validated analytical methods. For example, it has been employed in GC methods for the determination of pesticide residues such as chlorpyrifos (B1668852) and quinoxyfen (B1680402) in various matrices. epa.gov

The selection of an internal standard is highly dependent on the specific analytes being measured and the analytical technique employed. While this compound possesses suitable chemical characteristics for a potential internal standard—such as being a stable, non-reactive aromatic compound that can be easily detected—its use in this capacity is not established in the available scientific literature. Researchers in analytical method development typically favor compounds like the 1,4-isomer or deuterated versions of the analyte itself. scioninstruments.comnih.gov

Future Research Directions and Emerging Trends for 1,2 Dibromonaphthalene

Novel Synthetic Methodologies for Enhanced Regioselectivity and Sustainability

The direct bromination of naphthalene (B1677914) typically yields a mixture of isomers, with 1,4- and 1,5-dibromonaphthalene (B1630475) often being the predominant products, especially under thermodynamic control. mdpi.com Achieving high regioselectivity for the 1,2-isomer remains a synthetic challenge, necessitating the exploration of innovative methodologies.

Future research is trending towards:

Catalyst-Controlled Bromination: While acidic catalysts like KSF clay and Synclyst 13 have been used to selectively produce 1,5- and 1,4-dibromonaphthalene (B41722) respectively, designing catalysts that favor the formation of the 1,2-isomer is a key area of investigation. mdpi.com

"Halogen Dance" Reactions: A recently developed method involves the acid-induced 1,2-rearrangement of bromo groups on the naphthalene ring. acs.org This "halogen dance" reaction, driven by the steric strain of peri-bromo groups, allows for the conversion of symmetrical isomers like 1,8-dibromonaphthalene (B102958) into unsymmetrical ones such as the 1,7-isomer. acs.org Applying this concept to devise a pathway to 1,2-dibromonaphthalene (B1633997) from other isomers presents a novel and powerful synthetic strategy. acs.org

Sustainable Synthesis: Moving away from traditional methods that may use harsh reagents, future syntheses will likely focus on greener approaches. This includes the use of recyclable catalysts and more environmentally benign solvents. Research into palladium-catalyzed couplings in aqueous solutions using designer surfactants is a prime example of this trend. rsc.orgrsc.org

Exploration of Advanced Catalytic Systems for Derivatization

The two bromine atoms in this compound are versatile handles for further chemical transformations, making it a valuable building block for more complex molecules. smolecule.com Advanced catalytic systems are crucial for unlocking its full potential.

Emerging trends include:

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling is a well-established method for replacing bromine atoms with other functional groups. smolecule.com Future work will focus on using highly efficient, low-loading palladium catalyst systems. For instance, new biaryl phosphine (B1218219) ligands like N2Phos have enabled Suzuki-Miyaura couplings of dibromonaphthalenes at ppm levels of palladium in water, showcasing high efficiency and sustainability. rsc.orgrsc.org

C-H Bond Functionalization: A powerful strategy for building complex polyaromatic systems is the palladium-catalyzed annulative π-extension, which involves a cascade of intermolecular and intramolecular C-H bond arylations. beilstein-journals.org While demonstrated for 1,8-dibromonaphthalene to produce fluoranthenes, applying similar advanced catalytic cycles to this compound could yield novel, angular polycyclic aromatic hydrocarbons. beilstein-journals.org

Bimetallic Catalysis: The use of advanced bimetallic phosphate (B84403) catalysts has shown significant efficiency in synthesizing complex heterocyclic structures from naphthalene precursors. researchgate.net Exploring these synergistic catalytic systems for the derivatization of this compound could lead to rapid and high-yield syntheses of new functional molecules. researchgate.net

Table 1: Examples of Advanced Catalytic Systems for Dibromonaphthalene Derivatization This table presents data for various dibromonaphthalene isomers to indicate promising research directions for the 1,2-isomer.

| Dibromonaphthalene Isomer | Catalyst System | Reaction Type | Key Finding |

|---|---|---|---|

| 1,8-Dibromonaphthalene | Pd2(dba)3 / PCy3 | Annulative π-extension / C-H activation | Synthesis of fluoranthene (B47539) derivatives in a single operation. beilstein-journals.org |

| 2,7-Dibromonaphthalene (B1298459) | Pd(OAc)2 / N2Phos | Suzuki-Miyaura Coupling | Highly effective coupling at ppm-level palladium loadings in water. rsc.orgrsc.org |

| Dibromonaphthalene dicarboximide | [Pd2(dba)3]·CHCl3 / SPhos | Annulation Reaction | Synthesis of Polycyclic Aromatic Dicarboximides (PADIs); 1-chloronaphthalene (B1664548) identified as a superior solvent. acs.org |

Integration into Next-Generation Organic Electronic and Photonic Devices

Derivatives of dibromonaphthalenes are recognized as important building blocks for semiconducting materials. chemicalbook.com While much of the existing research has focused on isomers like 2,6- and 1,5-dibromonaphthalene, the unique substitution pattern of the 1,2-isomer suggests it could be a precursor to materials with novel electronic and photophysical properties.

Future research will likely focus on:

Organic Field-Effect Transistors (OFETs): Other isomers, such as 2,6-dibromonaphthalene (B1584627), are used to synthesize materials like 2,6-di(anthracen-2-yl)naphthalene (2,6-DAN), which exhibits high charge mobility in OFETs. ossila.com A key future direction is the synthesis and characterization of analogous materials derived from this compound to investigate how the isomerism affects charge transport properties.

Organic Light-Emitting Diodes (OLEDs): Dibromonaphthalene derivatives are used to construct hole-transporting host materials and emissive layers in OLEDs. ossila.com Notably, this compound has been used in the synthesis of components for iridium(III) complexes, which are critical for high-efficiency phosphorescent OLEDs. google.com Further development of ligands and emitters from this precursor is a promising path.

Organic Photovoltaics (OPVs): Naphthalene-based building blocks are used to create non-fullerene acceptors and cathode interfacial materials for OPVs. ossila.com The specific electronic properties imparted by the 1,2-dibromo substitution could be harnessed to tune the energy levels of new acceptor materials for improved device performance.

Table 2: Electronic Properties of Representative Naphthalene Derivatives This table highlights the potential of naphthalene-based materials, suggesting analogous research for this compound derivatives.

| Derivative (from Isomer) | Application | Performance Metric |

|---|---|---|

| 2,6-di(anthracen-2-yl)naphthalene (from 2,6-DBN) | OFETs | Charge mobility up to 19 cm² V⁻¹ s⁻¹ ossila.com |

| 2,6-bis(4-methoxyphenyl)naphthalene (from 2,6-DBN) | OFETs | Hole mobility of ~1 cm² V⁻¹ s⁻¹ ossila.com |

| Phen-NaDPO (from 2,6-DBN) | OPV (Cathode Interfacial Material) | Significantly lowers work function of cathodes to improve PCE. ossila.com |

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting molecular properties and guiding experimental work. While DFT studies have been performed on various dibromonaphthalene isomers, a dedicated focus on this compound is a clear future direction.

Key areas for computational investigation include:

Reaction Mechanisms: DFT calculations can elucidate the transition states and energy profiles of reactions, as demonstrated in studies of the "halogen dance" rearrangement and the catalytic activity of phosphine ligands. acs.orgrsc.org Applying these methods can help optimize synthetic routes to and from this compound.

Electronic Properties: Predicting the HOMO-LUMO gap, ionization potential, and electron affinity is crucial for designing new materials for organic electronics. researchgate.net Theoretical studies on 1,3- and 2,6-dibromonaphthalene have already been conducted, providing a framework for evaluating the 1,2-isomer and its potential derivatives. researchgate.netahievran.edu.tr

Structure-Property Correlation: Predictive modeling can establish clear relationships between the molecular structure of this compound derivatives and their resulting electronic and photophysical properties. This allows for the in-silico design of molecules with tailored characteristics before undertaking complex synthesis. uni-bayreuth.de

Table 3: Examples of Computational Studies on Dibromonaphthalene Isomers

| Isomer Studied | Computational Method | Properties Investigated | Key Finding |

|---|---|---|---|

| 1,3- & 1,4-Dibromonaphthalene | B3lyp/6-31+G(d,p) | HOMO-LUMO gap, Dipole Moment | Theoretical investigation explained the preferential formation of the 1,3-isomer in an elimination reaction. researchgate.net |

| 2,6-Dibromonaphthalene | DFT | Electronic Structure, Optical Properties | Provided insights into the molecular structure and spectroscopic properties. ahievran.edu.tr |

| 2,3-Dibromonaphthalene-1,4-dione | DFT (ωB97X) | Reaction Products, Electronic Structure | Calculations were used in conjunction with experimental data to characterize reaction products. espublisher.comscispace.com |

| 1,8-Dibromonaphthalene | DFT | Reaction Mechanism | Calculations suggested the "halogen dance" reaction is initiated by ipso-protonation followed by a bromonium transition state. acs.org |

Development of New Naphthalene-Based Supramolecular Assemblies

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. This compound serves as an excellent starting point for creating functional building blocks for such assemblies.

Future trends are focused on:

Naphthalene Diimides (NDIs): NDIs are a prominent class of molecules known for their self-assembly properties, driven by π-π stacking and hydrogen bonding. rsc.org By converting this compound into core-substituted NDIs, researchers can create new systems for applications in sensing, molecular switching, and catalysis. researchgate.net

Geometric Control of Assembly: The angular, C2v-like symmetry of derivatives from this compound contrasts with the linear structures derived from isomers like the 2,6- or 1,5-dihalides. This geometric difference can be exploited to program the formation of unique supramolecular architectures, such as discrete triangles, squares, or extended nanostructures like vesicles and nanotubes. rsc.orgresearchgate.net

Host-Guest Chemistry: The development of naphthalene-based metallacages and other host structures allows for the encapsulation of guest molecules. researchgate.net Using this compound as a precursor for the ligands of these cages could create host systems with unique cavity sizes and electronic environments, tailored for specific guest recognition or for improving the efficacy of photosensitizers in photodynamic therapy. researchgate.net

Investigation of Ultrafast Dynamics and Photophysical Processes

Understanding the fate of a molecule in the first few femtoseconds to nanoseconds after absorbing light is fundamental to controlling its function in photoredox catalysis and photonic devices. osti.govnih.gov The presence of two heavy bromine atoms in this compound is expected to significantly influence its photophysical behavior.

Key research directions include:

Excited-State Lifetime and Decay Pathways: Using ultrafast spectroscopic techniques like transient absorption spectroscopy, researchers can monitor the population and decay of excited states in real-time. researchgate.netrsc.org This would reveal the lifetimes of singlet and triplet states and the efficiency of processes like intersystem crossing, which is often enhanced by heavy atoms like bromine. osti.gov

Conical Intersections: The intersection of electronic potential energy surfaces, known as conical intersections, often dictates the outcome of photochemical reactions by providing ultrafast, non-radiative decay channels. nih.gov Investigating whether such pathways are accessible to this compound after photoexcitation is crucial for understanding its photostability and photochemical reactivity.

Energy and Electron Transfer Dynamics: For derivatives of this compound used in donor-acceptor systems (e.g., in OPVs or photoredox catalysis), it is vital to measure the rates of photoinduced electron transfer and energy transfer. osti.gov Ultrafast spectroscopy is the primary tool for directly observing these fundamental processes that underpin device efficiency and catalytic cycles.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-dibromonaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The two main routes are (1) direct bromination of naphthalene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) and (2) diazotization of 2-amino-1-bromonaphthalene followed by bromine substitution. The first method requires precise temperature control (0–5°C) to minimize polybromination byproducts. The second method involves diazonium salt formation (using NaNO₂/HCl) and subsequent Sandmeyer-type reaction. Purity challenges arise from regioselectivity issues; GC-MS or HPLC-UV is recommended for monitoring intermediates .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

- Methodological Answer : X-ray crystallography (single-crystal analysis) provides definitive structural confirmation, as demonstrated for related dibromonaphthalene isomers (e.g., 1,5-dibromonaphthalene: monoclinic space group C2/c, unit cell parameters a = 14.576 Å, b = 4.049 Å, c = 15.046 Å, β = 92.18°) . Complementary techniques include:

- ¹H/¹³C NMR : Distinct aromatic proton splitting patterns (e.g., doublets for adjacent bromine substituents).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 285.96 (C₁₀H₆Br₂).

- HPLC with UV detection : Retention time comparison against commercial standards .

Q. What are the key toxicological considerations for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous naphthalene derivatives:

- Acute toxicity : Potential respiratory and dermal irritation (use fume hoods and nitrile gloves).

- Chronic exposure : Hepatic and renal effects observed in rodents at ≥50 mg/kg/day.

- Safety protocols : OSHA-compliant PPE (lab coat, goggles), spill containment with activated carbon, and waste disposal via halogenated organic waste streams .

Advanced Research Questions

Q. How can this compound serve as a precursor in synthesizing organic semiconductors or π-conjugated materials?

- Methodological Answer : The compound’s bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) to build polycyclic aromatic hydrocarbons (PAHs) or polymers. For example:

- Stille coupling : With tributylstannane derivatives to form thiophene-naphthalene copolymers (bandgap ~2.1 eV).

- Electrochemical polymerization : In anhydrous DMF with tetrabutylammonium hexafluorophosphate (TBAPF₆) as electrolyte.

- Characterization : UV-Vis spectroscopy (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO/LUMO estimation) .

Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data for dibromonaphthalene isomers?

- Methodological Answer : Discrepancies in reported melting points or spectral shifts may arise from polymorphism or impurity. Mitigation steps:

- DSC/TGA : Verify thermal stability and phase transitions.

- Synchrotron XRD : High-resolution structural refinement (e.g., resolving disorder in 1,8-dibromonaphthalene crystals, R = 0.11) .

- DFT calculations : Compare experimental vs. computed NMR/IR spectra (B3LYP/6-311+G(d,p) basis set) .

Q. What computational models predict the environmental persistence or degradation pathways of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate:

- Biodegradation half-life : ~180 days (aerobic soil).

- Photodegradation : UV-Vis simulations (λ >290 nm) predict C-Br bond cleavage via radical intermediates.

- Ecotoxicity : ECOSAR classifies it as "very toxic" to aquatic organisms (LC₅₀ <1 mg/L for Daphnia magna) .

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : The ortho-dibromo configuration creates steric hindrance, favoring oxidative addition with bulky catalysts (e.g., Pd(PPh₃)₄). Electronic effects:

- Hammett substituent constants : σₘ = +0.37 (Br), directing electrophilic substitution.

- Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) and toxicity studies (NIH/EPA databases) to ensure reproducibility .

- Advanced Instrumentation : Use matrix-assisted laser desorption/ionization (MALDI-MS) for polymer analysis or single-molecule Stark effect measurements (e.g., detecting electron localization in 2,3-dibromonaphthalene crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。